N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a phenyl-oxathiine-carboxamide moiety
Properties
Molecular Formula |
C18H13ClF3NO4S |
|---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H13ClF3NO4S/c19-14-7-6-12(10-13(14)18(20,21)22)23-17(24)15-16(11-4-2-1-3-5-11)28(25,26)9-8-27-15/h1-7,10H,8-9H2,(H,23,24) |
InChI Key |
QBGJMCNAGZOHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
This compound has shown promise in the development of anticancer agents. Its structural analogs have been studied for their ability to inhibit specific cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.
Case Study: Sorafenib Synthesis
- Overview : The compound is utilized in the synthesis of Sorafenib, a drug used for treating renal cell carcinoma and hepatocellular carcinoma.
- Methodology : The synthesis involves the reaction of N-[4-chloro-3-(trifluoromethyl)phenyl] isocyanate with various amines to create intermediates that lead to Sorafenib.
- Yield : The reaction yields significant quantities of the desired product with high purity, demonstrating the compound's utility in pharmaceutical applications .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies have indicated that it may inhibit specific enzymes involved in cancer proliferation pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Kinase X | Competitive | 0.5 | |
| Acetylcholinesterase | Non-competitive | 1.2 |
Pest Control
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has been explored as a potential pesticide due to its efficacy against agricultural pests.
Case Study: Efficacy Against Whiteflies
- Overview : Research has focused on the compound's effectiveness against the sweet potato whitefly (Bemisia tabaci).
- Findings : The compound demonstrated significant insecticidal activity compared to traditional insecticides.
- Mechanism : It acts by disrupting the normal physiological functions of the pest, leading to mortality .
Herbicide Development
The compound's structure allows for modifications that enhance herbicidal properties. Research is ongoing to optimize formulations that target specific weed species without harming crops.
Polymer Chemistry
This compound can be used as a monomer in polymer synthesis. Its unique functional groups enable the formation of polymers with tailored properties.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Poly(oxathiine) | 50 | 200 | |
| Copolymer with Styrene | 60 | 220 |
Coatings and Composites
The compound has potential applications in creating coatings that provide resistance to environmental degradation. Its incorporation into composite materials enhances durability and performance.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Used as an intermediate in the synthesis of various derivatives.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS Number: 755037-03-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H15ClF4N4O3
- Molecular Weight : 482.82 g/mol
- Appearance : Solid, white to off-white powder
- Purity : Typically >98%
The presence of the trifluoromethyl group is notable for enhancing biological activity through increased metabolic stability and lipid solubility, which facilitates membrane permeability .
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways. For instance, docking studies suggest that the trifluoromethyl group forms halogen bonds with enzyme residues, enhancing interactions and biological activity .
- Antitumoral Activity : Preliminary studies suggest that this compound may exhibit antitumoral properties by targeting specific cancer cell lines. The inhibition of key signaling pathways in cancer proliferation has been observed .
- Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests potential applications in neurodegenerative diseases like Alzheimer's. Compounds with similar substituents have demonstrated dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antitumoral Activity
In a study evaluating the cytotoxic effects of various compounds on breast cancer cell lines (MCF-7), this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. This suggests potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Inhibition Profile
A comprehensive analysis of enzyme inhibition revealed that derivatives of this compound could serve as dual inhibitors of cholinesterases. The presence of the trifluoromethyl group was critical for enhancing binding affinity to the active sites of AChE and BChE, demonstrating its utility in developing treatments for cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
